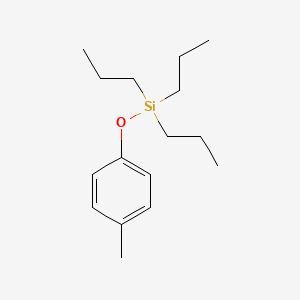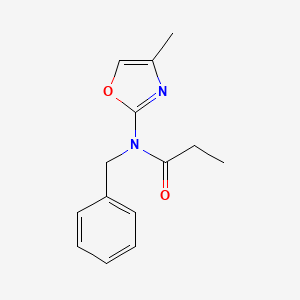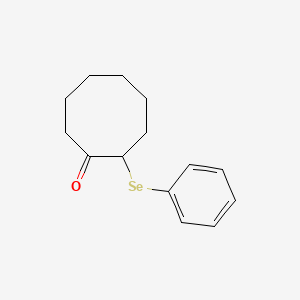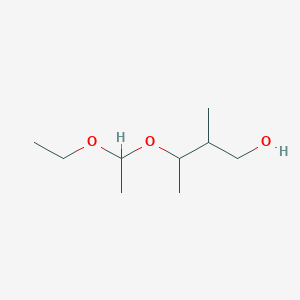![molecular formula C10H21N3O2SSi2 B14619017 6-(Methylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine CAS No. 57846-97-6](/img/structure/B14619017.png)
6-(Methylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Methylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine is a synthetic organic compound characterized by the presence of a triazine ring substituted with methylsulfanyl and trimethylsilyloxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine typically involves the reaction of a triazine precursor with methylsulfanyl and trimethylsilylating agents. One common method includes the use of chlorotrimethylsilane in the presence of a base such as triethylamine to introduce the trimethylsilyl groups . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis of the sensitive silyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
6-(Methylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as fluoride ions (from tetrabutylammonium fluoride) can be used to replace the trimethylsilyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the trimethylsilyl groups can introduce various functional groups.
科学研究应用
6-(Methylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 6-(Methylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups can protect reactive sites during chemical reactions, while the triazine ring can participate in various binding interactions. The methylsulfanyl group can undergo oxidation or reduction, influencing the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
- 6-(Phenylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine
- 6-(Methylsulfanyl)-3,5-bis[(tert-butyldimethylsilyl)oxy]-1,2,4-triazine
- 6-(Methylsulfanyl)-3,5-bis[(triisopropylsilyl)oxy]-1,2,4-triazine
Uniqueness
6-(Methylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine is unique due to the combination of its methylsulfanyl and trimethylsilyl groups, which confer specific reactivity and stability properties. The trimethylsilyl groups provide steric protection and enhance the compound’s volatility, making it suitable for gas chromatography and mass spectrometry analysis .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
57846-97-6 |
|---|---|
分子式 |
C10H21N3O2SSi2 |
分子量 |
303.53 g/mol |
IUPAC 名称 |
trimethyl-[(6-methylsulfanyl-3-trimethylsilyloxy-1,2,4-triazin-5-yl)oxy]silane |
InChI |
InChI=1S/C10H21N3O2SSi2/c1-16-9-8(14-17(2,3)4)11-10(13-12-9)15-18(5,6)7/h1-7H3 |
InChI 键 |
CIYSVLPWRYPFBH-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OC1=C(N=NC(=N1)O[Si](C)(C)C)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


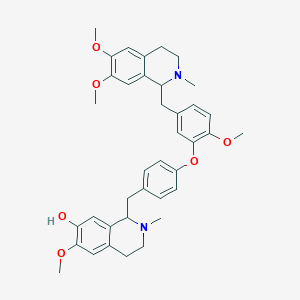
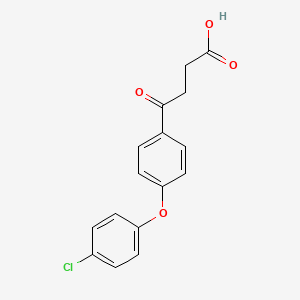
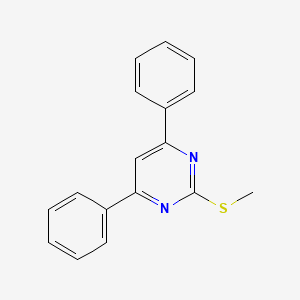
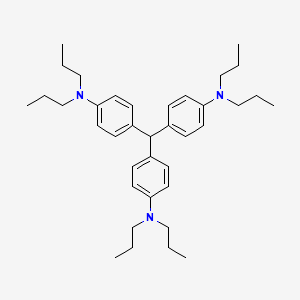
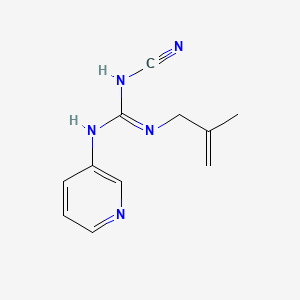
![Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]-](/img/structure/B14618983.png)
![2-{2-[2-(2-Bromoethyl)cyclopropyl]ethoxy}oxane](/img/structure/B14618984.png)
![{3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene](/img/structure/B14618987.png)
